molecular formula C10H28N6 B1354810 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- CAS No. 4097-90-9

1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-

Cat. No.: B1354810
CAS No.: 4097-90-9
M. Wt: 232.37 g/mol
InChI Key: BPFBNAXGHSFGDC-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- is a chemical compound with the molecular formula C10H28N6. It is known for its use in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of strong circularly polarized luminescence of rare earth complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- typically involves the reaction of ethylenediamine with excess ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. The compound’s multiple amino groups allow it to interact with various molecular targets, facilitating a range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- is unique due to its four aminoethyl groups, which provide multiple sites for chemical reactions and interactions. This makes it particularly versatile in forming complexes and facilitating various chemical processes .

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N6/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFBNAXGHSFGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)CCN(CCN)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444404
Record name 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4097-90-9
Record name 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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